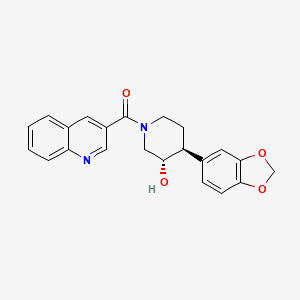![molecular formula C17H19ClN2O3S B4232618 N-(2-chlorophenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4232618.png)
N-(2-chlorophenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-chlorophenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide involves complex chemical reactions that lead to the formation of sulfonamide compounds through processes such as nucleophilic substitution and amide bond formation. Research indicates the successful synthesis and characterization of related sulfonamide compounds using spectroscopic methods such as FT-IR, NMR (1H, 13C), and X-Ray crystallography, demonstrating the feasibility of synthesizing complex molecules with precise structural control (Durgun et al., 2016).
Molecular Structure Analysis
Molecular structure analysis through techniques like X-Ray crystallography and Density Functional Theory (DFT) calculations provides insights into the compound's geometric configuration, bond lengths, and angles, which are crucial for understanding its chemical behavior. For example, a related study detailed the crystalline structure of a sulfonamide compound, providing data on its molecular geometry and the alignment of functional groups, which is essential for predicting molecular interactions and reactivity (Durgun et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of N-(2-chlorophenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide is influenced by its functional groups, such as the sulfonamide and amide bonds. These groups participate in various chemical reactions, including nucleophilic substitution and interactions with electrophiles. Studies on similar compounds have explored their reactivity patterns, offering valuable insights into their chemical behavior and potential reactions (Cremlyn & Nunes, 1987).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-2-19-24(22,23)14-10-7-13(8-11-14)9-12-17(21)20-16-6-4-3-5-15(16)18/h3-8,10-11,19H,2,9,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYHRXZQMSAWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4232536.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B4232538.png)
![N-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B4232549.png)
![N-[3-(3-formyl-1H-indol-1-yl)-2-hydroxypropyl]-N-(2-furylmethyl)methanesulfonamide](/img/structure/B4232553.png)
![3-iodo-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4232559.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B4232561.png)
![2-{[4-(methylthio)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4232563.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4232571.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4232579.png)
![N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4232595.png)
![3-bromo-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B4232599.png)

![4,7,7-trimethyl-3-oxo-N-(4-phenoxyphenyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4232610.png)
